Home > Products > Screening Compounds P134961 > (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide
(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide -

(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide

Catalog Number: EVT-5554218
CAS Number:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer. A study focused on developing an analytical method to quantify a specific genotoxic impurity within Osimertinib mesylate samples.

Relevance: While Osimertinib mesylate does not share the core indole-propanamide structure of (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, the genotoxic impurity "3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide" identified within Osimertinib mesylate contains a 1-methyl-1H-indol-3-yl moiety. This moiety is structurally similar to the 2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl group present in (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, highlighting a common indole-based structural element.

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

Compound Description: This compound, denoted as (S)-1 in the referenced study, is a potent non-peptidic formyl peptide receptor (FPR) agonist. Researchers investigated its potential as a positron emission tomography (PET) radioligand for visualizing FPRs in the brain.

Relevance: This compound shares the core indole-propanamide structure with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide. Both compounds feature a propanamide group directly connected to the indole ring. This structural similarity suggests potential for overlapping biological activity and highlights the importance of the indole-propanamide motif in medicinal chemistry.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, also known as ZENECA ZD3523, is a potent, orally active leukotriene receptor antagonist. It exhibits high binding affinity for LTD4 receptors and potent antagonistic activity against LTE4-induced bronchoconstriction.

Relevance: ZENECA ZD3523 features a 3-(arylmethyl)-1H-indole-5-carboxamide core structure, similar to (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide. Both compounds share the indole ring system with a substituent at the 3-position and a carboxamide group at the 5-position. This common structural framework indicates potential for similar biological activity profiles.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 is a small-molecule, state-dependent blocker of voltage-gated calcium channels (Cav), particularly Cav2.2 (N-type calcium channels). It exhibits analgesic effects in preclinical models, suggesting its potential as a therapeutic agent for chronic pain. [, ]

Relevance: This compound shares a structural resemblance with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, particularly in the indole ring system substituted at the 3-position and the presence of an acetamide group. This structural similarity underscores the potential for developing indole-based compounds with diverse biological activities.

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) that has demonstrated efficacy in reducing atypical antipsychotic-associated weight gain in rats.

Relevance: While LLY-2707 shares the indole core structure with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, it features a distinct substitution pattern. Notably, it lacks the propanamide side chain present in the target compound, demonstrating how modifications to the indole core can yield compounds with diverse pharmacological profiles.

3-(1H-Indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl) propanoic acid

Compound Description: This compound serves as a key intermediate in the synthesis of various 2-phenylquinoline-4(3H)-one derivatives, some of which exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Relevance: This compound shares the 1H-indol-3-yl moiety with (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, but it differs significantly in the remaining structure. It lacks the propanamide side chain and incorporates a quinazolinone ring system. This comparison highlights the diverse ways in which the indole scaffold can be incorporated into more complex structures for developing molecules with different pharmacological properties.

N-(5-(4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A)

Compound Description: GSK2292767A is a novel, low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor designed as an alternative to nemiralisib. It demonstrated good lung retention but only transient target engagement in human studies.

Relevance: While GSK2292767A is structurally distinct from (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide, it is categorized as a PI3Kδ inhibitor. This information provides context for understanding the broader landscape of kinase inhibitors and their potential applications, even if the specific structures differ.

2-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-5-[(4-isopropylpiperazin-1-yl)methyl]oxazole (Nemiralisib)

Compound Description: Nemiralisib is a highly soluble inhaled inhibitor of PI3Kδ with a lung profile consistent with once-daily dosing. It serves as a comparator for GSK2292767A in the referenced study.

Properties

Product Name

(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide

IUPAC Name

(2R)-2-acetamido-N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]propanamide

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H22FN3O2/c1-12-18-10-15(11-23-21(27)13(2)24-14(3)26)4-9-19(18)25-20(12)16-5-7-17(22)8-6-16/h4-10,13,25H,11H2,1-3H3,(H,23,27)(H,24,26)/t13-/m1/s1

InChI Key

MCLRNVUISZOTSQ-CYBMUJFWSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)NC(=O)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)NC(=O)C)C3=CC=C(C=C3)F

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)[C@@H](C)NC(=O)C)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.